
4-(2-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as CPT-1, and it is a potent inhibitor of the enzyme carnitine palmitoyltransferase 1 (CPT-1). CPT-1 is an essential enzyme in the process of fatty acid oxidation, which is a critical metabolic pathway in the body. Inhibition of CPT-1 has been shown to have a variety of effects on cellular metabolism and physiology, making CPT-1 inhibitors like CPT-1 an attractive target for scientific research.
Mécanisme D'action
CPT-1 works by inhibiting the enzyme carnitine palmitoyltransferase 1, which is involved in the transport of fatty acids into the mitochondria for oxidation. By inhibiting this enzyme, CPT-1 disrupts the metabolic process of fatty acid oxidation, which can have a variety of effects on cellular metabolism and physiology.
Biochemical and Physiological Effects
The inhibition of CPT-1 by CPT-1 has been shown to have a variety of biochemical and physiological effects. Inhibition of CPT-1 has been shown to increase insulin sensitivity, decrease hepatic glucose production, and reduce plasma triglyceride levels. CPT-1 has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in metabolic disorders and cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
CPT-1 has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it has been extensively studied, making it a well-established tool in the field. However, there are also limitations to the use of CPT-1 in lab experiments. One limitation is that it is a potent inhibitor of CPT-1, which can make it difficult to study the effects of partial inhibition of the enzyme. Additionally, the effects of CPT-1 inhibition can be complex and context-dependent, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research involving CPT-1. One area of research that is currently being explored is the development of more selective CPT-1 inhibitors that can target specific isoforms of the enzyme. Another area of research is the investigation of the effects of CPT-1 inhibition on other metabolic pathways, such as the regulation of glucose metabolism. Finally, there is ongoing research into the potential therapeutic applications of CPT-1 inhibitors in the treatment of metabolic disorders and cancer.
Méthodes De Synthèse
The synthesis of CPT-1 involves several steps, starting with the reaction of 2-chlorobenzaldehyde with hexyl mercaptan to form the corresponding thioether. This intermediate is then reacted with 2-pyridinecarbonitrile in the presence of a base to form the final product. The synthesis of CPT-1 is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
CPT-1 has been the subject of extensive scientific research due to its potential applications in a variety of fields. One area of research where CPT-1 has been studied extensively is in the field of metabolic disorders. Inhibition of CPT-1 has been shown to have beneficial effects in the treatment of obesity, type 2 diabetes, and other metabolic disorders. CPT-1 inhibitors like CPT-1 have also been investigated for their potential use in cancer therapy, as they have been shown to have anti-tumor effects in preclinical studies.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-6-hexylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-2-3-4-7-10-23-18-15(12-20)14(11-17(22)21-18)13-8-5-6-9-16(13)19/h5-6,8-9,14H,2-4,7,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBORDBSQEKLOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

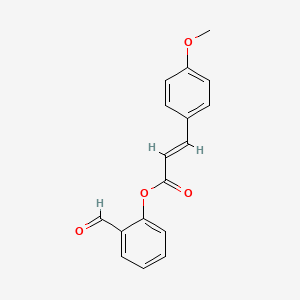
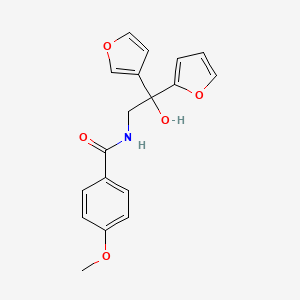
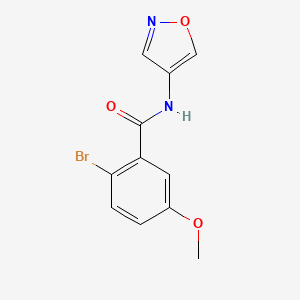
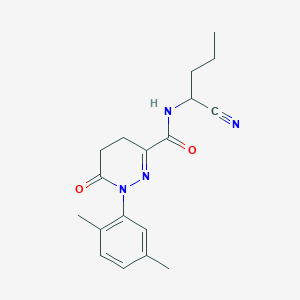
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)
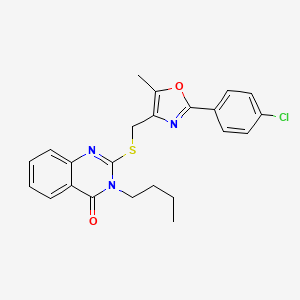
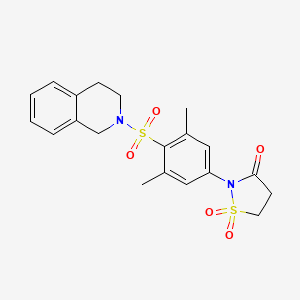
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)
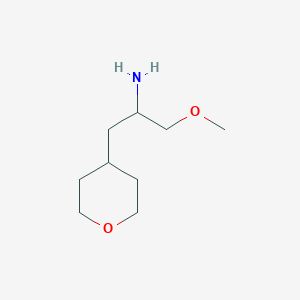

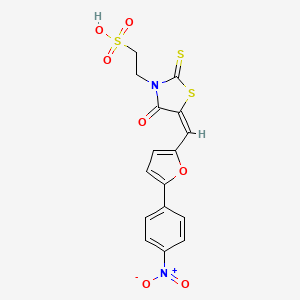
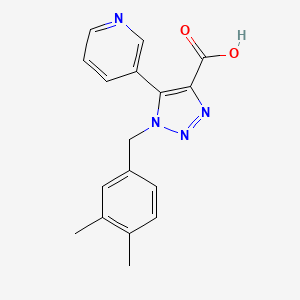
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2973359.png)
